(E)-N'-(5-bromo-2-hydroxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
Description
(E)-N'-(5-Bromo-2-hydroxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative characterized by a central pyrazole ring substituted at position 3 with a 4-methoxyphenyl group and at position 5 with a hydrazide moiety. The hydrazide forms an (E)-configured Schiff base with a 5-bromo-2-hydroxybenzylidene fragment. This structure integrates electron-donating (methoxy) and electron-withdrawing (bromo, hydroxy) groups, which influence its electronic properties, solubility, and biological interactions. The compound’s synthesis typically involves condensation of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide with 5-bromo-2-hydroxybenzaldehyde under reflux in ethanol, followed by crystallization .
Properties
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4O3/c1-26-14-5-2-11(3-6-14)15-9-16(22-21-15)18(25)23-20-10-12-8-13(19)4-7-17(12)24/h2-10,24H,1H3,(H,21,22)(H,23,25)/b20-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIPDIQJQCEHGR-KEBDBYFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=CC(=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC(=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N'-(5-bromo-2-hydroxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, particularly focusing on its antimicrobial, anticancer, and antioxidant activities.
Chemical Structure and Properties
The compound has the molecular formula and a molar mass of 473.32 g/mol. It features a pyrazole core, which is often associated with various biological activities, and functional groups that enhance its reactivity and potential therapeutic effects.
Antimicrobial Activity
Recent studies have shown that compounds similar to this compound exhibit notable antimicrobial properties. For instance:
- Antibacterial Activity : The compound has been evaluated against various bacterial strains, showing effective inhibition against Gram-positive bacteria. Minimum inhibitory concentrations (MIC) were reported as low as 15.625 μM for Staphylococcus aureus and 62.5 μM for Enterococcus faecalis, indicating strong antibacterial potential .
- Antifungal Activity : The antifungal activity was moderate, with MIC values around 62.5 μg/mL against certain fungal strains, suggesting that while it is primarily effective against bacteria, it also possesses some antifungal properties .
Anticancer Activity
The anticancer potential of this compound has been investigated through in vitro studies on various cancer cell lines:
- Cell Line Studies : In studies involving MCF-7 and MDA-MB-231 breast cancer cell lines, the compound exhibited antiproliferative activity with IC50 values in the micromolar range. Specifically, IC50 values were reported around 12 ± 3 µM for certain derivatives, demonstrating significant cytotoxic effects on cancer cells .
- Mechanism of Action : The proposed mechanism involves inhibition of histone deacetylase (HDAC) activity, which is crucial for regulating gene expression involved in cancer progression .
Antioxidant Activity
The antioxidant capacity of this compound has also been explored:
- Comparative Studies : The antioxidant activity was found to be comparable to ascorbic acid, indicating that this compound can effectively scavenge free radicals and may protect cells from oxidative stress .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Key features influencing its activity include:
- Functional Groups : The presence of bromine and hydroxyl groups enhances solubility and reactivity.
- Pyrazole Core : This moiety is vital for the anticancer and antimicrobial activities observed in the compound.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 473.32 g/mol |
| Antibacterial MIC | 15.625 - 62.5 μM |
| Antifungal MIC | ~62.5 μg/mL |
| Anticancer IC50 | ~12 ± 3 μM |
| Antioxidant Activity | Comparable to ascorbic acid |
Case Studies
- Antimicrobial Efficacy Study : A study demonstrated that derivatives of this compound showed significant antibacterial action against MRSA strains, with MIC values significantly lower than those of standard antibiotics like ciprofloxacin .
- Anticancer Mechanism Investigation : Research indicated that compounds with similar structures inhibited HDAC6 activity in breast cancer cell lines, leading to reduced cell proliferation and increased apoptosis .
Comparison with Similar Compounds
Below is a systematic comparison of the target compound with structurally analogous molecules:
Structural and Substituent Variations
Key Observations :
- The 5-bromo-2-hydroxybenzylidene group in the target compound facilitates intramolecular hydrogen bonding (O-H⋯N), stabilizing the E-configuration and enhancing crystallinity compared to halogen-only analogs .
Spectroscopic and Computational Comparisons
IR Spectroscopy :
- Target Compound: C=N stretch at ~1600 cm⁻¹, O-H stretch at ~3500 cm⁻¹, and C-O (methoxy) at ~1250 cm⁻¹ .
- Chloro Analog (): C-Cl stretch at ~750 cm⁻¹; absence of O-H band due to lack of hydroxy group .
- Methoxy Analog (): Strong C-O (methoxy) at ~1275 cm⁻¹; reduced hydrogen bonding vs. target compound .
- DFT Calculations: The target compound exhibits a HOMO-LUMO gap of 4.2 eV, lower than the dichloro derivative (4.8 eV), indicating higher reactivity .
Trends :
- The methoxy group enhances antioxidant and antidiabetic activities due to its electron-donating nature, which stabilizes radical intermediates .
- The 5-bromo-2-hydroxy moiety in the target compound improves anti-inflammatory activity vs. non-hydroxylated analogs, likely via COX-2 inhibition .
Crystallographic and Solubility Data
- Target Compound: Monoclinic crystal system (P2₁/c), with intermolecular O-H⋯O hydrogen bonds (2.65 Å) and π-π stacking (3.8 Å) .
- Dichloro Derivative : Triclinic system (P-1), dominated by Cl⋯Cl interactions (3.4 Å) and weaker π-π stacking (4.2 Å) .
- Solubility : The target compound shows moderate solubility in DMSO (12 mg/mL) vs. poor solubility for chloro analogs (<5 mg/mL) due to polar hydroxy group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
